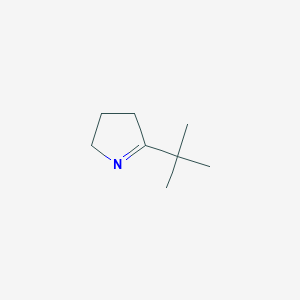

5-tert-butyl-3,4-dihydro-2H-pyrrole

Vue d'ensemble

Description

5-tert-butyl-3,4-dihydro-2H-pyrrole is a heterocyclic organic compound that features a pyrrole ring with a tert-butyl group attached to the nitrogen atom

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 5-tert-butyl-3,4-dihydro-2H-pyrrole can be achieved through several methods. One common approach involves the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with an amine under acidic conditions to form the pyrrole ring . Another method involves the cyclization of α-amino ketones or aldehydes in the presence of a suitable catalyst .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of catalyst, solvent, and reaction temperature are critical factors in the industrial synthesis process .

Analyse Des Réactions Chimiques

Types of Reactions

5-tert-butyl-3,4-dihydro-2H-pyrrole undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding pyrrole oxides.

Reduction: Reduction reactions can convert the compound into its fully saturated analogs.

Substitution: Electrophilic substitution reactions can introduce various functional groups onto the pyrrole ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Electrophilic reagents like halogens or sulfonyl chlorides are used under acidic or basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield pyrrole oxides, while substitution reactions can introduce halogen or sulfonyl groups onto the pyrrole ring .

Applications De Recherche Scientifique

Synthesis of 5-tert-butyl-3,4-dihydro-2H-pyrrole

The synthesis of this compound can be achieved through several methods, including:

- Cyclization Reactions : Utilizing precursors such as 2-tert-butyl-1-pyrroline and employing catalysts to promote cyclization.

- Reduction Reactions : The reduction of corresponding pyrrole derivatives using reducing agents like lithium aluminum hydride (LiAlH₄) has been documented.

Properties

This compound exhibits unique chemical properties that enhance its utility:

- Stability : The presence of the tert-butyl group provides steric hindrance, contributing to the compound's stability against oxidation and bioreduction .

- Solubility : Its solubility in organic solvents makes it suitable for various applications in organic synthesis.

3.1. Molecular Probes in Biophysics

One of the prominent applications of this compound is as a molecular probe in biophysical studies. Nitroxides derived from this compound are used extensively as spin labels in electron paramagnetic resonance (EPR) spectroscopy to study molecular dynamics and interactions in biological systems .

3.2. Antioxidant Studies

Research has shown that nitroxides exhibit antioxidant properties due to their ability to scavenge free radicals. Studies indicate that compounds like this compound can serve as effective antioxidants in biological systems .

3.3. Drug Development

The compound is being explored for its potential therapeutic applications. Its derivatives have shown promise in drug development due to their biological activity against various targets . For instance, modifications to the pyrrole structure have led to compounds with enhanced pharmacological profiles.

Table 1: Summary of Synthesis Methods

| Method | Key Features | Yield (%) |

|---|---|---|

| Cyclization with catalysts | High selectivity and efficiency | 70-90 |

| Reduction with LiAlH₄ | Effective for obtaining pure products | 80 |

| Functional group modification | Allows for the introduction of bioactive moieties | Varies |

Table 2: Applications in Research

Case Study 1: EPR Spectroscopy

In a study involving EPR spectroscopy, researchers utilized nitroxides derived from this compound to investigate protein dynamics. The results demonstrated the compound's effectiveness as a spin label, providing insights into conformational changes in proteins under different conditions .

Case Study 2: Antioxidant Activity

Another research project evaluated the antioxidant activity of derivatives of this compound. The study concluded that specific modifications significantly enhanced the radical-scavenging capacity, suggesting potential applications in nutraceuticals and pharmaceuticals aimed at oxidative stress-related conditions .

Mécanisme D'action

The mechanism of action of 5-tert-butyl-3,4-dihydro-2H-pyrrole involves its interaction with various molecular targets and pathways. The compound can act as a ligand, binding to specific receptors or enzymes and modulating their activity. This interaction can lead to changes in cellular processes, such as signal transduction, gene expression, and metabolic pathways .

Comparaison Avec Des Composés Similaires

Similar Compounds

2,5-Dimethylpyrrole: Similar in structure but lacks the tert-butyl group.

3,4-Dihydro-2H-pyrrole: Lacks the tert-butyl group but shares the core pyrrole structure.

5-Phenyl-3,4-dihydro-2H-pyrrole: Contains a phenyl group instead of a tert-butyl group.

Uniqueness

The presence of the tert-butyl group in 5-tert-butyl-3,4-dihydro-2H-pyrrole imparts unique steric and electronic properties, making it distinct from other similar compounds.

Activité Biologique

5-tert-butyl-3,4-dihydro-2H-pyrrole is a cyclic organic compound notable for its unique five-membered ring structure containing nitrogen. The presence of a tert-butyl group at the 5-position significantly influences its physical and chemical properties, including its biological activity. This article explores the biological activity of this compound, supported by data tables, research findings, and case studies.

Structural Characteristics

The molecular structure of this compound is central to its biological properties. The bulky tert-butyl group contributes to steric hindrance, which can affect interactions with biological macromolecules.

Table 1: Structural Characteristics of Related Compounds

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| 3,4-Dihydro-2H-pyrrole | Basic pyrrole structure without tert-butyl | Less sterically hindered |

| 5-Methyl-3,4-dihydro-2H-pyrrole | Methyl group at position 5 | Lower lipophilicity compared to tert-butyl |

| 5-Ethyl-3,4-dihydro-2H-pyrrole | Ethyl group at position 5 | Intermediate steric hindrance |

| 5-(1-Methylpropyl)-3,4-dihydro-2H-pyrrole | Isobutyl group at position 5 | Higher boiling point due to increased size |

Biological Activity

Research indicates that this compound exhibits various biological activities. Its derivatives have been studied for their potential applications in pharmaceuticals and materials science. Notably, interaction studies reveal that this compound can engage with several biological macromolecules, indicating its therapeutic potential.

- Antioxidant Activity : Several studies have reported the antioxidant properties of derivatives of this compound. These compounds can scavenge free radicals and inhibit oxidative stress in biological systems .

- Antimicrobial Properties : The compound has shown promise against various microbial strains. For instance, derivatives have been tested for their efficacy against both Gram-positive and Gram-negative bacteria .

- Enzyme Inhibition : Some derivatives have been investigated as potential inhibitors of dipeptidyl peptidase IV (DPP-IV), an enzyme implicated in glucose metabolism and diabetes management.

Case Study 1: Antioxidant Efficacy

A study conducted by researchers evaluated the antioxidant capacity of this compound derivatives using DPPH radical scavenging assays. The results indicated a significant reduction in DPPH radical concentration, demonstrating the compound's ability to act as an effective antioxidant.

Case Study 2: Antimicrobial Testing

Another study assessed the antimicrobial activity of various derivatives against Staphylococcus aureus and Escherichia coli. The results showed that specific derivatives exhibited minimum inhibitory concentrations (MICs) comparable to standard antibiotics, suggesting their potential as antimicrobial agents .

The mechanism by which this compound exerts its biological effects involves interactions with specific molecular targets:

- Radical Scavenging : The compound's ability to donate electrons allows it to neutralize free radicals.

- Enzyme Binding : The steric configuration provided by the tert-butyl group may enhance binding affinity to target enzymes like DPP-IV.

Propriétés

IUPAC Name |

5-tert-butyl-3,4-dihydro-2H-pyrrole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15N/c1-8(2,3)7-5-4-6-9-7/h4-6H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QEFNEUAIICKMRL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=NCCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50380389 | |

| Record name | 5-tert-butyl-3,4-dihydro-2H-pyrrole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50380389 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

125.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51269-70-6 | |

| Record name | 5-tert-butyl-3,4-dihydro-2H-pyrrole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50380389 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.